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Compound Name: Fevipiprant

Cat. No.: B1672611 Get Quote

Technical Support Center: Fevipiprant and
Severe Asthma
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals to understand the lack

of clinical efficacy of Fevipiprant in severe asthma.

Frequently Asked Questions (FAQs)
Q1: What was the proposed mechanism of action for Fevipiprant in asthma?

A1: Fevipiprant (QAW039) is an oral, selective antagonist of the prostaglandin D2 (PGD2)

receptor 2, also known as the chemoattractant receptor-homologous molecule expressed on

Th2 cells (CRTH2 or DP2). The rationale was that PGD2 is a key lipid mediator released

predominantly by mast cells during an allergic inflammatory response.[1][2] By binding to the

DP2 receptor on various immune cells—including T helper 2 (Th2) cells, type 2 innate lymphoid

cells (ILC2s), and eosinophils—PGD2 promotes a cascade of pro-inflammatory events.[3]

These events include the recruitment and activation of eosinophils and the release of type 2

cytokines (IL-4, IL-5, IL-13), which are central to the pathophysiology of asthma. Fevipiprant
was designed to block this interaction, thereby inhibiting the downstream inflammatory

cascade.

Q2: What promising results did early-phase trials of Fevipiprant show?
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A2: Early-phase trials suggested that Fevipiprant had the potential to be an effective treatment

for asthma. A Phase II study involving patients with moderate-to-severe asthma and sputum

eosinophilia (≥2%) demonstrated that Fevipiprant (225 mg twice daily for 12 weeks)

significantly reduced the geometric mean sputum eosinophil percentage from 5.4% to 1.1%, a

3.5-fold greater decrease compared to placebo. Other studies also showed improvements in

lung function (FEV1) and a reduction in airway smooth muscle mass, a feature associated with

disease severity. These encouraging results provided a strong basis for advancing Fevipiprant
into larger Phase III trials.

Q3: What were the primary endpoints of the pivotal Phase III LUSTER-1 and LUSTER-2 trials?

A3: The LUSTER-1 (NCT02555683) and LUSTER-2 (NCT02563067) were replicate 52-week,

randomized, double-blind, placebo-controlled Phase III trials. The primary efficacy endpoint

was the annualized rate of moderate-to-severe asthma exacerbations in two patient

populations: those with high blood eosinophil counts (≥250 cells per μL) and the overall study

population. The trials evaluated two doses of Fevipiprant (150 mg and 450 mg once daily) as

an add-on therapy for patients with inadequately controlled severe asthma (GINA Steps 4 and

5).

Q4: Why did Fevipiprant fail to meet its primary endpoints in the Phase III trials?

A4: Despite the promising early data, Fevipiprant failed to meet the clinically relevant

threshold for reducing the annual rate of moderate-to-severe exacerbations compared to

placebo in the pivotal LUSTER-1 and LUSTER-2 trials. While the 450 mg dose showed a

modest, non-statistically significant reduction in exacerbation rates, the results were not robust

enough to support regulatory approval or further development in asthma. The totality of the

data from the VIBRANT program, which also included the failed ZEAL-1 and ZEAL-2 trials in

moderate asthma, led Novartis to discontinue its development for this indication.

Q5: Was there any specific patient subgroup that showed a more favorable response?

A5: The primary analysis of the LUSTER trials was prespecified for patients with high blood

eosinophil counts (≥250 cells/μL), a key biomarker for type 2 inflammation. The hypothesis was

that this "T2-high" subgroup would be most likely to respond to a DP2 antagonist. However,

even within this population, Fevipiprant did not demonstrate a statistically significant reduction

in exacerbations compared to placebo. For instance, in the LUSTER-1 trial's high eosinophil
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population, the annualized rate ratio for exacerbations with the 450 mg dose was 0.83, and in

LUSTER-2, it was 0.72, but neither result was statistically significant after adjusting for multiple

testing.

Q6: What does the failure of Fevipiprant suggest about the role of the PGD2-DP2 pathway in

severe asthma?

A6: The disappointing results from the Fevipiprant trials have prompted a re-evaluation of the

PGD2-DP2 pathway as a therapeutic target in severe asthma. While the pathway is clearly

involved in type 2 inflammation, its role may be more complex or redundant than initially

believed. It is possible that in chronic, severe asthma, other inflammatory pathways become

more dominant, making the blockade of the DP2 receptor alone insufficient to alter the disease

course significantly. The results meaningfully contribute to the scientific understanding of the

DP2 pathway, suggesting it may not be a primary driver of exacerbations in this patient

population.

Troubleshooting Guide for Clinical Research
This guide addresses common issues encountered when translating promising early-phase

results into successful late-stage clinical outcomes, using the Fevipiprant case as an example.
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Problem Potential Root Cause
Suggested Troubleshooting /

Next Steps for Researchers

Strong Phase II biomarker

response does not translate to

Phase III clinical efficacy.

1. Biomarker is not on the

causal pathway: The selected

biomarker (e.g., sputum

eosinophils) may be a

surrogate for inflammation but

not a direct driver of the clinical

endpoint (e.g., exacerbations).

While Fevipiprant effectively

reduced eosinophils, this

reduction did not prevent

exacerbations.

Action: Investigate the

functional role of the biomarker

more deeply. Explore

alternative or composite

biomarkers that are more

closely linked to clinical

outcomes, such as urinary

prostaglandin D2 metabolites

or specific gene expression

signatures.

2. Redundancy of inflammatory

pathways: In a complex

disease like severe asthma,

multiple inflammatory

pathways can lead to the same

clinical outcome. Blocking a

single pathway (PGD2-DP2)

may be insufficient if other

pathways (e.g., those involving

IL-4, IL-13, TSLP)

compensate.

Action: In preclinical models

and exploratory clinical

studies, investigate the effects

of combination therapies that

target multiple pathways.

Analyze patient samples to

identify dominant inflammatory

pathways in non-responders.

A targeted therapy fails in a

patient population expected to

respond.

1. Heterogeneity within the

target population: The "T2-

high" asthma endotype, often

defined by blood eosinophil

counts, is itself heterogeneous.

The DP2 pathway may only be

critical in a specific subset of

these patients not adequately

captured by broad inclusion

criteria.

Action: Conduct post-hoc

analyses of trial data with more

stringent or novel biomarker

criteria to identify potential

responder subgroups. For

future trials, consider a

"biomarker-endotype-driven"

approach with more refined

patient selection.
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2. Incorrect dose or dosing

regimen: The doses selected

for Phase III, while showing

biological activity, may not

have been optimal for

achieving the desired clinical

effect over a 52-week period.

Action: Re-evaluate Phase II

dose-ranging studies.

Consider adaptive trial designs

in the future to allow for dose

adjustments based on interim

analyses of both biomarker

and clinical data.

Discrepancy between different

clinical endpoints.

1. Endpoint Mismatch with

Mechanism: Fevipiprant

showed some effect on airway

remodeling markers (smooth

muscle mass) and lung

function in earlier trials but

failed on the primary endpoint

of exacerbations. The drug's

primary impact may be on

chronic airway changes rather

than acute events.

Action: Carefully select primary

endpoints that align with the

drug's hypothesized

mechanism of action. Consider

powering studies for key

secondary endpoints that may

capture other clinically

meaningful benefits. No

previous trial of a DP2

antagonist had been powered

to detect an effect on

exacerbations.

Quantitative Data Summary
Table 1: Overview of the Fevipiprant Phase III LUSTER Clinical Trials
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Feature LUSTER-1 LUSTER-2

NCT Number NCT02555683 NCT02563067

Patient Population

894 patients (≥12 years) with

inadequately controlled severe

asthma (GINA Steps 4/5).

877 patients (≥12 years) with

inadequately controlled severe

asthma (GINA Steps 4/5).

Treatment Arms

Fevipiprant 150 mg QD,

Fevipiprant 450 mg QD,

Placebo QD.

Fevipiprant 150 mg QD,

Fevipiprant 450 mg QD,

Placebo QD.

Treatment Duration 52 weeks 52 weeks

Primary Endpoint

Annualized rate of moderate-

to-severe asthma

exacerbations.

Annualized rate of moderate-

to-severe asthma

exacerbations.

Key Outcome

Did not meet the clinically

relevant threshold for reduction

in exacerbation rate vs.

placebo.

Did not meet the clinically

relevant threshold for reduction

in exacerbation rate vs.

placebo.

Table 2: Key Efficacy Results - Annualized Rate Ratio of Moderate-to-Severe Exacerbations

(vs. Placebo)

Patient Population Dose LUSTER-1 (95% CI) LUSTER-2 (95% CI)

Overall Population 150 mg 0.96 (0.75–1.22) 0.82 (0.62–1.07)

450 mg 0.78 (0.61–1.01) 0.76 (0.58–1.00)

High Eosinophil (≥250

cells/μL)
150 mg 1.04 (0.77–1.41) 0.69 (0.50–0.96)

450 mg 0.83 (0.61–1.14) 0.72 (0.52–1.01)

Experimental Protocols
Methodology: Quantification of Sputum Eosinophils (Generalized Protocol)
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A common method in asthma clinical trials to assess airway inflammation is the quantification of

eosinophils in induced sputum. This protocol is a generalized representation of the

methodology used in studies like those for Fevipiprant.

Sputum Induction: Patients inhale nebulized hypertonic saline (e.g., 3%, 4%, 5% NaCl) for

increasing durations to induce coughing and sputum production. Lung function (FEV1) is

monitored throughout for safety.

Sputum Processing: The collected sputum is treated with a mucolytic agent, such as

dithiothreitol (DTT), to liquefy the mucus and create a single-cell suspension.

Cell Counting: A total cell count is performed on the processed sample using a

hemocytometer.

Cytospin Preparation: A portion of the cell suspension is centrifuged onto a microscope slide

using a cytocentrifuge (cytospin).

Staining: The slide is stained with a differential stain (e.g., Wright-Giemsa or May-Grünwald

Giemsa) to allow for the morphological identification of different leukocyte populations.

Differential Cell Count: A trained technician identifies and counts at least 400 non-squamous

cells under a microscope. The number of eosinophils, neutrophils, macrophages,

lymphocytes, and bronchial epithelial cells is recorded.

Calculation: The sputum eosinophil percentage is calculated as: (Number of Eosinophils /

Total Non-squamous Cells Counted) * 100.
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Caption: The Prostaglandin D2 (PGD2) signaling pathway in allergic asthma.
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Caption: Fevipiprant's mechanism of action as a DP2 receptor antagonist.
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Caption: Simplified workflow for the Phase III LUSTER clinical trials.
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Caption: Logical flow from promising Phase II data to Phase III failure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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